(R)-5-METHYLHYDANTOIN

Enantioselective Biocatalysis Enzymology D-Amino Acid Production

Procure (R)-5-Methylhydantoin for reliable, enantioselective biocatalysis. As the exclusive substrate for D-hydantoinases, this chiral building block is essential for high-yield production of optically pure N-carbamoyl-D-alanine and D-amino acids. Using racemic or analog compounds results in incomplete conversion and low optical purity. Ensure process efficiency and product quality by ordering this specific enantiomer.

Molecular Formula C4H6N2O2
Molecular Weight 114.10 g/mol
CAS No. 55147-68-7
Cat. No. B013703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-METHYLHYDANTOIN
CAS55147-68-7
Synonyms(5R)-5-Methyl-2,4-imidazolidinedione;  (R)-5-Methyl-2,4-imidazolidinedione;  (R)-(+)-5-Methylhydantoin;  5(R)-Methylimidazolidine-2,4-dione;  D-5-Methylhydantoin; 
Molecular FormulaC4H6N2O2
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(=O)N1
InChIInChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m1/s1
InChIKeyVMAQYKGITHDWKL-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (R)-5-Methylhydantoin (CAS 55147-68-7) for Enantioselective Biocatalysis and D-Amino Acid Synthesis


(R)-5-Methylhydantoin (CAS 55147-68-7) is a chiral, 5-monosubstituted hydantoin derivative belonging to the class of heterocyclic compounds known as imidazolidine-2,4-diones [1]. This compound is distinguished by a stereogenic center at the 5-position of the hydantoin ring, endowing it with specific stereochemical properties that dictate its biological activity and synthetic utility [2]. Its primary application is as a key substrate or chiral precursor in enantioselective enzymatic reactions, particularly those catalyzed by D-hydantoinases, which convert it to N-carbamoyl-D-alanine, a critical intermediate in the production of optically pure D-amino acids [3].

Why (R)-5-Methylhydantoin (CAS 55147-68-7) Cannot Be Replaced by Its Racemate or Other Hydantoin Analogs


Generic substitution with racemic 5-methylhydantoin or structurally similar hydantoin analogs is not feasible due to the strict stereospecificity and substrate selectivity exhibited by the key enzymes involved in its industrial and research applications. D-Hydantoinases, the primary biocatalysts for converting these compounds to valuable N-carbamoyl-D-amino acids, are highly enantioselective, acting almost exclusively on the D- or (R)-isomer of 5-monosubstituted hydantoins [1]. Furthermore, these enzymes demonstrate a strong preference for specific substrates, with significant variations in activity observed across different 5-substituted analogs [2]. Consequently, using the racemate or a close analog like 5,5-dimethylhydantoin will result in drastically reduced yields, incomplete conversion, or the production of an unwanted enantiomer, making them unsuitable for processes demanding high optical purity and efficiency [3].

(R)-5-Methylhydantoin (CAS 55147-68-7): Quantitative Differentiation Evidence for Procurement


Enantioselectivity in Enzymatic Hydrolysis: (R)-Isomer is the Exclusive Substrate for Dihydropyrimidinase

(R)-5-Methylhydantoin is the sole isomer that undergoes enzymatic ring-opening by rat liver dihydropyrimidinase, a key model for mammalian hydantoin metabolism [1]. In contrast, the (S)-isomer shows no detectable activity under identical assay conditions, confirming the absolute stereospecificity of this reaction [1]. This finding is further supported by D-hydantoinase from bacterial sources, which is also characterized as enantioselective for the D-isomer of monosubstituted 5-hydantoins [2].

Enantioselective Biocatalysis Enzymology D-Amino Acid Production

Substrate Preference of D-Hydantoinase: DL-5-Methylhydantoin Outperforms DL-Benzylhydantoin

The D-hydantoinase from Agrobacterium tumefaciens strain 47C exhibits a pronounced substrate preference for DL-5-methylhydantoin, demonstrating high enzymatic activity [1]. In contrast, the enzyme displays only slight activity towards the bulkier analog DL-benzylhydantoin, indicating a significant difference in substrate recognition and turnover efficiency [1].

Biocatalysis Enzyme Kinetics Substrate Specificity

Substrate Selectivity of D-Hydantoinase: Activity is Lost with 5,5-Disubstituted Analogs

The D-hydantoinase enzyme is highly specific for 5-monosubstituted hydantoins, such as (R)-5-methylhydantoin [1]. This selectivity is demonstrated by the complete loss of detectable enzymatic activity when tested with the 5,5-disubstituted analog, 5,5-dimethylhydantoin, under standard assay conditions [1].

Enzyme Engineering Substrate Profiling Biocatalyst Selection

Enzymatic Conversion Efficiency: Higher Activity with DL-5-Methylhydantoin than DL-5-Isopropylhydantoin

In studies using legume-derived D-hydantoinase, DL-5-methylhydantoin is identified as a significantly better substrate than the bulkier alkyl analog, DL-5-isopropylhydantoin [1]. The preference for 5-methylhydantoin over 5-isopropylhydantoin was consistently observed across multiple legumes tested, highlighting a general trend in substrate specificity that favors the smaller 5-alkyl substituent [1].

Biocatalysis Process Development Hydantoinase

Bioreaction Robustness: D-Hydantoinase with DL-5-Methylhydantoin Tolerates High Temperatures and pH

The enzymatic conversion of DL-5-methylhydantoin to N-carbamoyl-D-alanine by D-hydantoinase from Agrobacterium tumefaciens can be performed under exceptionally robust conditions, with optimal reaction kinetics observed at pH 10 and 70°C [1]. This high operational temperature and alkaline pH profile are favorable for industrial processes as they can enhance substrate solubility, reduce viscosity, and minimize the risk of microbial contamination [1].

Industrial Biocatalysis Process Optimization Enzyme Stability

Optimal Research and Industrial Uses for (R)-5-Methylhydantoin (CAS 55147-68-7) Based on Differentiated Evidence


Enzymatic Production of Enantiopure N-Carbamoyl-D-Alanine

This is the primary industrial application. (R)-5-Methylhydantoin is used as the exclusive substrate in a reaction catalyzed by a D-hydantoinase (e.g., from Agrobacterium tumefaciens) to produce optically pure N-carbamoyl-D-alanine [1]. This process leverages the absolute enantioselectivity of the enzyme for the (R)-isomer, ensuring no unwanted (S)-enantiomer is formed. The robust reaction conditions (pH 10, 70°C) allow for efficient and high-yield conversion, while the high relative activity of the enzyme towards this specific substrate ensures a favorable production rate [1]. The resulting N-carbamoyl-D-alanine is then easily converted to D-alanine, a valuable chiral building block for pharmaceuticals.

Asymmetric Synthesis of D-α-Amino Acids

(R)-5-Methylhydantoin serves as a chiral synthon for the production of D-α-amino acids. The hydantoinase process is a well-established industrial method for producing enantiomerically pure D-amino acids from their corresponding 5-substituted hydantoins [1]. In this context, (R)-5-Methylhydantoin is the specific precursor for D-alanine. The process is highly efficient due to the dynamic kinetic resolution where the undesired (S)-enantiomer can be racemized in situ and converted to the desired (R)-product, driving the reaction to completion [1]. This method is a cornerstone for the cost-effective, large-scale production of D-alanine and other D-amino acids, which are essential components in the synthesis of antibiotics, peptide drugs, and other pharmaceuticals.

Screening and Characterizing D-Hydantoinase Enzymes

(R)-5-Methylhydantoin is an essential reference substrate for research focused on discovering, isolating, and characterizing new D-hydantoinases (dihydropyrimidinases) [2]. Its well-documented activity with numerous characterized hydantoinases makes it an ideal positive control for activity assays. The stark difference in activity compared to analogs like DL-benzylhydantoin (slight activity) or 5,5-dimethylhydantoin (no activity) makes it a valuable tool for defining the substrate specificity and binding pocket architecture of novel enzymes [2]. This application is critical in the fields of enzyme engineering and biocatalyst discovery, where understanding substrate selectivity is paramount for developing new biotransformations.

Investigating the Stereochemistry of Hydantoin Metabolism

In biochemical and pharmacological research, (R)-5-Methylhydantoin is used as a model substrate to study the stereospecific metabolism of 5-alkylhydantoins, particularly by mammalian dihydropyrimidinase [3]. The clear finding that only the (R)-isomer is ring-opened by this enzyme has helped elucidate the enzyme's active site requirements and its evolutionary relationship with other cyclic amidases. This application is valuable in drug metabolism studies, as many pharmaceuticals contain hydantoin or related heterocyclic moieties, and understanding their stereoselective biotransformation is essential for predicting their pharmacokinetic profiles and potential drug-drug interactions.

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